molecular formula C18H20O4 B1368156 Magnolignan A CAS No. 93673-81-5

Magnolignan A

Cat. No. B1368156
CAS RN: 93673-81-5
M. Wt: 300.3 g/mol
InChI Key: ORPULAPYNPMMAQ-UHFFFAOYSA-N
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Description

Magnolignan A is a natural product isolated and purified from the barks of Magnolia officinalis . It is a type of lignan, a large class of natural compounds comprising two phenyl propane units .


Synthesis Analysis

The total synthesis of this compound has been achieved in eight steps from commercially available starting materials . The bi-dibenzofuran skeleton was constructed via functional group interconversions of commercially available materials . The dibenzofuran skeleton was afforded by subsequent Suzuki coupling and intramolecular dehydration .


Molecular Structure Analysis

This compound has a molecular weight of 300.35 and a formula of C18H20O4 . It contains a total of 43 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 aromatic groups .


Chemical Reactions Analysis

The total synthesis of this compound was accomplished through FeCl3 catalyzed oxidative coupling . The synthesis involved a Suzuki-Miyaura reaction .

Scientific Research Applications

Cytotoxic and Anticancer Properties

Magnolignan A, along with other lignans isolated from the heartwood of Streblus asper, has shown medium cytotoxic activity against HEp-2 and HepG2 cells (Li et al., 2008). Additionally, neolignans like magnolol and honokiol have been reported to inhibit the growth of several tumor cell lines in vitro and in vivo, suggesting potential anticancer applications (Kong, Tzeng, & Liu, 2005). Further research into magnolol derivatives has led to the discovery of compounds with significant cytotoxic activity against human cancer cell lines, indicating the potential for this compound derivatives in cancer treatment (Sun et al., 2021).

Neuroprotective and Anti-Alzheimer's Effects

Magnolol, a natural neolignan compound, has been studied for its potential in preventing Alzheimer's disease. It has shown effectiveness in reducing beta-amyloid deposition and toxicity in transgenic C. elegans, a model for Alzheimer's disease (Xie et al., 2020). This suggests that this compound and its derivatives could have applications in neuroprotective strategies.

Antifungal and Antibacterial Activities

This compound has been associated with antifungal properties. Studies on magnolol and honokiol, which are related to this compound, have shown significant inhibitory activities against various human pathogenic fungi, indicating their potential as antifungal agents (Bang et al., 2000).

Anti-Inflammatory and Skin Protective Effects

Research has demonstrated that neolignans from Magnolia officinalis, including magnolol and honokiol, exhibit remarkable inhibitory effects on skin tumor promotion, suggesting a valuable application in skin care and protection against skin diseases (Konoshima et al., 1991).

Metabolic and Glucose Regulation

This compound derivatives have been shown to improve glucose metabolism in high-fat diet-induced obese mice, influencing lipid and glucose metabolism pathways. This points to potential applications in managing diabetes and metabolic syndrome (Lee et al., 2015).

Safety and Hazards

When handling Magnolignan A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Given the biological activities of lignans, extensive exploration of them through phytochemical studies, chemical synthesis, structure modification, structure–activity relationship analysis and mechanism of action studies could bring the next generation of antiviral drugs .

Biochemical Analysis

Biochemical Properties

Magnolignan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions lead to the modulation of cell cycle progression and inhibition of metastasis. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis (programmed cell death) and cell cycle arrest at the G1 and G2/M phases . This compound also inhibits cell migration and invasion, thereby reducing the metastatic potential of cancer cells. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its anticancer activity and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, to exert its effects. For example, this compound has been shown to bind to the DNA minor groove, leading to the inhibition of DNA replication and transcription . Additionally, it modulates the activity of transcription factors, such as NF-κB and AP-1, which play crucial roles in inflammation and cancer progression . By inhibiting these transcription factors, this compound reduces the expression of pro-inflammatory cytokines and oncogenes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable at room temperature but may degrade under high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and safety of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant and anticancer activities. It interacts with enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), which play roles in its metabolism and detoxification . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall biological effects of this compound. Additionally, this compound affects the biosynthesis of secondary metabolites, such as flavonoids and lignans, which further enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin and lipoproteins, which facilitate its movement across cell membranes and within the bloodstream . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . In the nucleus, this compound binds to DNA and modulates gene expression, while in the cytoplasm, it interacts with signaling proteins and enzymes . This subcellular localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles.

properties

IUPAC Name

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPULAPYNPMMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?

A1: this compound-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, this compound, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].

Q2: What is the chemical structure of this compound?

A2: this compound is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].

Q3: Has this compound been synthesized, and what is the key reaction involved?

A3: Yes, a total synthesis of this compound has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.

Q4: What natural sources are rich in this compound?

A4: this compound has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].

Q5: What is the role of Magnolignan C in traditional Chinese medicine?

A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.

Q6: Have any studies investigated the potential for this compound to be used as a quality marker for Magnolia species?

A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like this compound, as chemical markers for quality control in herbal medicine production.

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